AnnH31

Kinase Selectivity Chemical Probe Development Off-Target Mitigation

Researchers studying DYRK1A in neurodegeneration often face confounding MAO-A off-target effects when using harmine or INDY. AnnH31 (CAS 241809-12-1) is a harmine analog engineered to solve this problem. • Potent DYRK1A inhibition (IC50 = 81 nM) with 40-fold selectivity over MAO-A (IC50 = 3.2 μM). • Validated cellular target engagement: reduces phosphorylation of tau, SF3B1, and SEPT4. • Cell-permeable; suitable for target validation and preclinical studies. Supplied with rigorous analytical data; reliable global shipping.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 241809-12-1
Cat. No. B1666043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnH31
CAS241809-12-1
SynonymsAnnH31
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N
InChIInChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3
InChIKeyFCFDJQKAPLIDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AnnH31: A Selective DYRK1A/B Kinase Inhibitor


AnnH31 (CAS 241809-12-1), chemically defined as 2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, is a synthetic, cell-permeable β-carboline derivative [1]. It acts as a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A; IC50 = 81 nM) and DYRK1B [1]. Engineered as a harmine analog, AnnH31 exhibits a significantly attenuated inhibitory profile against monoamine oxidase A (MAO-A; IC50 = 3.2 μM), achieving a 40-fold selectivity for its primary kinase target over this off-target .

AnnH31 vs. Harmine: Why Substitution Fails


The direct parent compound, harmine, is a potent DYRK1A inhibitor but is compromised by an even higher affinity for MAO-A (IC50 ≈ 0.06-0.107 μM), resulting in a poor selectivity ratio of only ~1.2 [1]. This off-target activity confounds experimental interpretation in neurobiology and oncology studies, particularly in vivo [2]. In contrast, the N9-cyanomethyl modification in AnnH31 was specifically designed to reduce MAO-A inhibition while maintaining DYRK1A potency, achieving a 40-fold selectivity window [2]. Furthermore, AnnH31 demonstrates superior cellular target engagement compared to other established DYRK1A inhibitors like INDY, which exhibits low cellular potency and requires ~1000-fold higher concentrations to inhibit tau phosphorylation [2]. Therefore, substituting AnnH31 with harmine or alternative DYRK1A probes like INDY or L41 will yield different selectivity and potency profiles, directly impacting the validity of experimental results.

AnnH31: Selectivity and Efficacy Evidence


DYRK1A over MAO-A Selectivity vs. Harmine

In a direct head-to-head comparison using a radioactive kinase assay and a MAO-A inhibition assay, AnnH31 (the N9-cyanomethyl derivative of harmine) demonstrated a 40-fold selectivity for DYRK1A over MAO-A [1]. In contrast, the parent compound harmine exhibits a near-equipotent inhibition of both enzymes, with a selectivity ratio of only ~1.2, making it a poor chemical probe for DYRK1A in systems where MAO-A activity is a confounder [2].

Kinase Selectivity Chemical Probe Development Off-Target Mitigation

Most Potent β-Carboline DYRK1A Inhibitor

Within a panel of novel harmine analogs, AnnH31 was identified as the most potent DYRK1A inhibitor with an IC50 of 81 nM in a radioactive kinase assay [1]. This potency surpasses that of other closely related derivatives, AnnH75 and AnnH43, establishing AnnH31 as the preferred choice for experiments requiring maximal DYRK1A inhibition from this β-carboline scaffold [1].

Structure-Activity Relationship Kinase Inhibition Lead Optimization

Superior Cellular DYRK1A Inhibition vs. INDY

In cellular assays, AnnH31 was among the most effective inhibitors of DYRK1A-mediated tau phosphorylation, alongside L41 and 5-iodotubercidin [1]. In contrast, the established DYRK1A inhibitor INDY showed significantly lower cellular potency, requiring ~1000-fold higher concentrations to achieve similar effects on tau phosphorylation [1]. This demonstrates that AnnH31 maintains its biochemical potency in a cellular context, a critical attribute for a reliable chemical probe.

Cellular Target Engagement Phosphorylation Assay Chemical Probe Validation

In Vivo DYRK1A Selectivity vs. Harmine

The use of harmine in animal models is severely limited by its potent MAO-A inhibition (IC50 = 0.06-0.107 μM) [1]. In contrast, AnnH31's 40-fold selectivity for DYRK1A over MAO-A (IC50 = 3.2 μM for MAO-A) [2] substantially reduces this confounding factor. This property makes AnnH31 a more suitable tool for in vivo studies, including animal models of Down syndrome and Alzheimer's disease, where MAO-A activity is a significant confounder [2][3].

In Vivo Pharmacology Selectivity Profiling Animal Model Feasibility

AnnH31 Application Scenarios


DYRK1A Chemical Probe for Neurodegeneration Cell Models

AnnH31 is the preferred tool for studying DYRK1A's role in tau hyperphosphorylation and other neurodegenerative processes in cell culture. Its validated cellular efficacy in inhibiting DYRK1A substrates like tau, SF3B1, and SEPT4, combined with a 40-fold selectivity window over MAO-A, ensures that observed phenotypic changes are specifically linked to DYRK1A inhibition [1]. This is a clear advantage over using harmine, whose MAO-A activity confounds results [2].

In Vivo DYRK1A Models for Down Syndrome and Alzheimer's

For researchers planning to move DYRK1A-targeted studies into animal models, AnnH31 is a more suitable candidate than harmine. The 40-fold selectivity for DYRK1A over MAO-A (3.2 μM IC50 for MAO-A) [1] provides a significantly larger therapeutic window to avoid the confounding neurochemical and cardiovascular effects associated with MAO-A inhibition in vivo [2]. This makes AnnH31 a valuable tool for target validation and early preclinical studies where harmine would be prohibitive due to its off-target activity.

SAR: Decoupling DYRK1A from MAO-A Inhibition

AnnH31 serves as a key benchmark in medicinal chemistry programs focused on developing next-generation DYRK1A inhibitors with improved selectivity. As the N9-cyanomethyl derivative of harmine, AnnH31 provides a direct comparison point for evaluating the impact of N9-substitution on MAO-A activity [1]. Its profile (potent DYRK1A inhibition with 40-fold selectivity) sets a standard against which new chemical entities can be compared to assess improvements in the selectivity ratio [1].

Technical Documentation Hub

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27 linked technical documents
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